Cobalt stearate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
CAS No. |
13586-84-0 |
|---|---|
Molecular Formula |
C18H35CoO2+ |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
cobalt(2+);octadecanoate |
InChI |
InChI=1S/C18H36O2.Co/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+2/p-1 |
InChI Key |
OPAGYJJCQOCJBW-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.[Co] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].[Co+2] |
Other CAS No. |
13586-84-0 |
physical_description |
Other Solid; Pellets or Large Crystals |
Pictograms |
Irritant; Environmental Hazard |
Related CAS |
1002-88-6 |
Origin of Product |
United States |
Precipitation/exchange Reaction:this is a Common Laboratory and Industrial Method. It Typically Involves a Two Step Process. First, Stearic Acid is Reacted with an Alkali Hydroxide, Such As Sodium Hydroxide, to Form Sodium Stearate.neliti.comthen, the Resulting Sodium Stearate Solution is Reacted with a Soluble Cobalt Ii Salt, Like Cobalt Ii Chloride or Cobalt Ii Sulfate.wikipedia.orgneliti.comthis Exchange Reaction Causes the Precipitation of the Water Insoluble Cobalt Stearate, Which Can then Be Filtered, Washed to Remove Byproducts Like Sodium Chloride, and Dried.neliti.com
A study on optimizing this method detailed the following reaction conditions:
| Step | Reactants | Temperature | Duration | Notes |
|---|---|---|---|---|
| 1. Saponification | Stearic acid, Sodium hydroxide, Water | 80 °C | 30 minutes | Produces sodium stearate (B1226849). neliti.com |
| 2. Precipitation | Sodium stearate, Cobalt(II) chloride, Water | 90 °C | 40 minutes | Product is filtered, washed, and dried at 60°C. neliti.com |
Effect of the Carboxylate Ligand Chain:
Studies comparing different cobalt carboxylates (soaps) in catalysis have shown that the nature of the anion plays a vital role. cdnsciencepub.com For example, in the autoxidation of tetralin, the catalytic activity and the critical concentration required for maximum rate differ between cobalt stearate (B1226849) (C18), cobalt decanoate (B1226879) (C10), and cobalt pivalate (B1233124) (a branched C5). cdnsciencepub.com These differences are often attributed to steric factors, where the bulkiness of the ligand can affect the accessibility of the cobalt center to reactants like hydroperoxides, and also influences the solubility and aggregation of the catalyst in the reaction medium. cdnsciencepub.com
Coordination Chemistry and Reactivity of Cobalt Stearate Complexes
Ligand Coordination Environment and Redox Properties of the Cobalt Center
Cobalt(II) stearate (B1226849) is a coordination compound where the central cobalt(II) ion is coordinated by two stearate anions (C₁₇H₃₅COO⁻). The long, hydrophobic alkyl chains of the stearate ligands render the complex insoluble in water but soluble in nonpolar organic solvents. nbinno.com The carboxylate groups of the stearate ligands interact with the cobalt center. Infrared spectroscopy studies confirm this coordination, with characteristic carboxylate stretching bands observed around 1540-1560 cm⁻¹. In the solid state, cobalt carboxylates can adopt various structures, including mononuclear, dinuclear, and polymeric forms, often with octahedral coordination geometry around the Co(II) center, which is a d⁷ ion. researchgate.net The coordination environment can involve bridging or chelating carboxylate ligands and, in some cases, coordinated water molecules. researchgate.netrsc.org For instance, analysis of cobalt(II) stearate prepared by a precipitation method suggests the stearate ligands are primarily in a bridging bidentate structure, although monodentate binding may also occur. iyte.edu.tr
According to Ligand Field Theory (LFT), the carboxylate ligands, which are typically weak-field ligands, cause a splitting of the cobalt ion's d-orbitals. In an octahedral environment, the five d-orbitals split into two sets: a lower-energy t₂g set and a higher-energy eg set. The magnitude of this splitting (Δo) influences the electronic and magnetic properties of the complex. For a high-spin Co(II) (d⁷) complex in an octahedral field, the electron configuration is (t₂g)⁵(eg)².
A key chemical property of cobalt stearate is its ability to participate in redox reactions, cycling between the Co(II) and Co(III) oxidation states. The oxidation of Co(II) to Co(III) is a crucial step in its catalytic activity. The redox potential of the Co(II)/Co(III) couple is significantly influenced by the ligand environment. The electron-donating carboxylate ligands stabilize the higher oxidation state, Co(III), facilitating the redox process that is central to its function as a pro-oxidant and catalyst. up.ac.za The oxidation of cobalt(II) stearate can lead to the formation of cobalt(III) stearate, a compound with three stearate ligands coordinated to a central Co(III) ion. ontosight.ai
Electron Transfer Mechanisms in Cobalt(II)/Cobalt(III) Systems
The reactivity of this compound, particularly its role as a drier in paints and a pro-oxidant in polymers, is governed by electron transfer mechanisms involving the Co(II)/Co(III) redox couple. nbinno.com The primary mechanism is the catalytic decomposition of hydroperoxides (ROOH), which are intermediates formed during the autoxidation of organic materials like unsaturated fatty acids or polymers. up.ac.zaresearchgate.net
This process occurs via a redox cycle (often called the Haber-Weiss cycle) where both Co(II) and Co(III) species react with hydroperoxides, facilitating electron transfer and generating reactive radicals. up.ac.za
The two key reactions in this catalytic cycle are:
Reaction with Co(II): Cobalt(II) stearate initiates the decomposition by reducing the hydroperoxide, which involves the transfer of an electron from Co(II) to the ROOH molecule. This oxidizes the cobalt center to Co(III).
Co(II) + ROOH → Co(III) + RO• + OH⁻ up.ac.za
Reaction with Co(III): The resulting Cobalt(III) species then reacts with another hydroperoxide molecule, oxidizing it and regenerating the Co(II) state, thus completing the catalytic cycle.
Co(III) + ROOH → Co(II) + ROO• + H⁺ up.ac.za
Interactions with Molecular Targets and Biochemical Pathways
The primary molecular targets for the catalytic activity of this compound are hydroperoxides formed during the oxidation of organic substrates. up.ac.za This interaction is fundamental to its application as a pro-oxidant additive in polymers like low-density polyethylene (B3416737) (LDPE). iyte.edu.trresearchgate.net By accelerating the decomposition of hydroperoxides within the polymer matrix, this compound promotes degradation, which can be desirable for creating environmentally degradable plastics.
The biochemical pathway influenced by this compound is the free-radical chain reaction of lipid peroxidation or polymer degradation. researchgate.net The radicals generated by the Co(II)/Co(III) catalytic cycle (RO• and ROO•) are highly reactive and can abstract hydrogen atoms from surrounding molecules (represented as R'H), such as polymer chains or unsaturated fatty acids. up.ac.za
RO• + R'H → ROH + R'•
ROO• + R'H → ROOH + R'•
This generates a new radical (R'•), which then reacts with molecular oxygen to form a new peroxy radical (R'OO•), thus propagating the oxidative chain reaction. This catalytic cycle effectively lowers the activation energy for the degradation process. researchgate.net Studies on the aerobic oxidation of linoleic acid, an unsaturated fatty acid, have demonstrated the catalytic role of this compound in this process. nih.gov The ability of the cobalt ion to cycle between oxidation states facilitates these electron transfer reactions, making it an efficient catalyst for oxidation pathways.
Catalytic Role of this compound in Oxidation
| Step | Reactants | Products | Mechanism Contribution |
|---|---|---|---|
| Initiation | Co(II) + ROOH | Co(III) + RO• + OH⁻ | Generates initial alkoxy radicals. up.ac.za |
| Regeneration | Co(III) + ROOH | Co(II) + ROO• + H⁺ | Regenerates the active Co(II) catalyst and produces peroxy radicals. up.ac.za |
| Propagation | RO•/ROO• + R'H | ROH/ROOH + R'• | Propagates the oxidative chain reaction. |
Structure-Reactivity Relationships in this compound Analogues
The reactivity of cobalt carboxylates is not solely dependent on the metal center but is also significantly influenced by the structure of the carboxylate ligand. This gives rise to important structure-reactivity relationships when comparing this compound to its analogues.
Catalytic Applications and Mechanistic Investigations
Polymerization Catalysis and Initiation Mechanisms
Cobalt stearate's catalytic activity is prominently featured in the synthesis and modification of a wide range of polymers. It participates in complex chemical pathways that influence the initiation, propagation, and termination steps of polymerization, ultimately determining the final properties of the polymer.
Cobalt-Mediated Radical Polymerization (CMRP) of Vinyl Monomers
Cobalt-Mediated Radical Polymerization (CMRP) has emerged as a powerful technique for the controlled synthesis of polymers from vinyl monomers. researchgate.netwikipedia.org This method allows for the production of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures such as block copolymers. researchgate.netnih.gov While cobalt(II) acetylacetonate (B107027) (Co(acac)₂) is a commonly studied mediator, the principles of CMRP extend to other cobalt complexes, including cobalt stearate (B1226849). wikipedia.orgtaylorandfrancis.com CMRP is particularly effective for controlling the polymerization of highly reactive monomers like vinyl acetate (B1210297) and acrylates. researchgate.netscispace.com
The control mechanism in CMRP is primarily based on the reversible deactivation of growing polymer chains. nih.gov This process involves the formation of a weak covalent bond between the cobalt(II) species and the radical at the end of a propagating polymer chain, creating a dormant organocobalt(III) species. wikipedia.org This dormant species can then homolytically cleave to regenerate the active propagating radical and the cobalt(II) mediator. wikipedia.org This reversible termination pathway is central to maintaining a low concentration of active radicals, thereby minimizing irreversible termination reactions and allowing for controlled polymer growth. ulisboa.pt
Two primary mechanisms are understood to operate in CMRP: reversible termination (RT) and degenerative chain transfer (DT). researchgate.netscispace.com In the reversible termination mechanism, the cobalt(II) complex acts as a persistent radical that reversibly caps (B75204) the growing polymer chain. nih.govulisboa.pt The degenerative transfer mechanism, on the other hand, involves the exchange of the cobalt complex between a dormant polymer chain and a propagating radical. nih.govscispace.com The prevalence of one mechanism over the other is highly dependent on the specific reaction conditions. scispace.com
Table 1: Key Mechanistic Pathways in Cobalt-Mediated Radical Polymerization
| Mechanism | Description | Key Feature |
| Reversible Termination (RT) | The cobalt(II) mediator reversibly forms a covalent bond with the propagating radical, creating a dormant species. wikipedia.orgnih.gov | Control is achieved by maintaining a low concentration of active radicals through the persistent radical effect. ulisboa.pt |
| Degenerative Chain Transfer (DT) | A rapid and degenerate exchange of the cobalt species occurs between dormant and active polymer chains. scispace.com | Control is maintained through a thermodynamically neutral exchange process. uc.pt |
The efficiency and control of Cobalt-Mediated Radical Polymerization are significantly influenced by the choice of ligands and solvents. Ligands coordinated to the cobalt center can modulate its electronic and steric properties, thereby affecting the stability of the Co-C bond and the equilibrium between dormant and active species. researchgate.netcdmf.org.br For instance, the addition of Lewis bases such as pyridine (B92270) or water can accelerate the polymerization of vinyl acetate by coordinating to the cobalt complex. scispace.comrsc.org This coordination can weaken the Co-C bond, shifting the equilibrium towards the active species and potentially altering the polymerization mechanism from degenerative transfer to reversible termination. scispace.comrsc.org
The solvent also plays a crucial role. For example, the use of dimethyl sulfoxide (B87167) (DMSO) has been investigated in the CMRP of vinyl acetate, where it can influence the reaction kinetics. cdmf.org.br In some systems, solvents can activate the polymerization process. uni-konstanz.de The ability to perform CMRP in various media, including bulk, solution, and aqueous systems, highlights its versatility. taylorandfrancis.comuliege.be
A significant advantage of CMRP is its utility in synthesizing well-defined block copolymers. uliege.beresearchgate.net This is achieved by using a polymer chain synthesized via CMRP, which retains a cobalt complex at its chain end, as a macroinitiator for the polymerization of a second monomer. rsc.orgrsc.org This sequential monomer addition allows for the creation of complex polymer architectures with distinct blocks. researchgate.net For instance, poly(vinyl acetate)-b-poly(vinyl chloride) and poly(vinyl acetate)-b-polystyrene block copolymers have been successfully synthesized using this approach. rsc.orgacs.org
The controlled nature of CMRP also enables the production of polymers with low polydispersity indices (PDI), indicating a narrow molecular weight distribution. nih.gov For example, CMRP of vinyl esters can yield homopolymers with PDI values between 1.20 and 1.30. researchgate.net The ability to produce polymers with such well-defined characteristics is a hallmark of a controlled polymerization process. researchgate.net
Role in Polyethylene (B3416737) and Polypropylene (B1209903) Production
This compound is utilized in the production of major commodity plastics like polyethylene (PE) and polypropylene (PP), where it primarily functions as a catalyst and a stabilizer. giiresearch.comguidechem.com In these roles, it can influence both the synthesis and the subsequent degradation properties of the polymers.
As a catalyst, this compound can participate in the polymerization reactions that form polyethylene and polypropylene. guidechem.com More commonly, it is employed as a pro-oxidant additive, particularly in formulations designed for controlled degradation. mdpi.comexpresspolymlett.com When incorporated into PE films, this compound can catalyze the thermal degradation process, leading to a reduction in the polymer's lifetime. expresspolymlett.com The concentration of this compound has a direct impact on the rate of this degradation. expresspolymlett.com Studies have shown a synergistic effect when this compound is combined with other metal stearates, such as iron stearate, enhancing the degradation of polyethylene through both thermal and photo-oxidation pathways. mdpi.com
Table 2: Effect of this compound on Polyethylene Properties
| Property | Influence of this compound | Reference |
| Thermal Stability | Decreases thermal stability, acting as a pro-oxidant. | expresspolymlett.com |
| Degradation Kinetics | Catalyzes the degradation process, lowering the activation energy. | researchgate.net |
| Lifetime | Reduces the estimated lifetime of LDPE films. | expresspolymlett.com |
| Synergistic Effects | Enhances degradation when combined with iron stearate. | mdpi.com |
Cross-linking and Curing Agent Functions in Polymers
This compound also plays a crucial role as a cross-linking and curing agent in various polymer systems. datahorizzonresearch.com This function is particularly important in the drying and hardening of coatings and in the vulcanization of rubbers. datahorizzonresearch.com In these applications, the cobalt compound acts as an accelerator, promoting the chemical reactions that lead to the formation of a cross-linked polymer network. datahorizzonresearch.com
In the context of unsaturated polyester (B1180765) resins, cobalt compounds, often in conjunction with a peroxide initiator, are used to cure the resin at ambient or elevated temperatures. google.com The cobalt species facilitates the decomposition of the peroxide, generating free radicals that initiate the cross-linking reaction between the unsaturated polyester chains and a reactive monomer like styrene. google.com Similarly, in the curing of air-drying oil paints and alkyd resins, cobalt soaps like this compound act as driers. acs.org They catalyze the oxidative cross-linking of the oil's unsaturated fatty acid chains, a process that involves the uptake of oxygen and the formation of a solid, durable film. acs.org The degradation of low-density polyethylene in the presence of this compound has also been examined. mdpi.com
Oxidation and Drying Catalysis in Coatings and Inks
This compound is widely utilized as a primary drier, or siccative, in the formulation of air-drying paints, inks, and varnishes. nbinno.comguidechem.commdpi.com Its primary function is to accelerate the curing process, which involves the transformation of a liquid coating into a hard, solid film through an oxidative mechanism. mdpi.comwikipedia.org The catalytic activity of the cobalt ion is central to this process. In coatings based on alkyd resins, which contain unsaturated fatty acids derived from drying oils, the cobalt catalyst significantly reduces the time required for the film to become tack-free and fully hardened. mdpi.comgoogle.com
The mechanism relies on the ability of the cobalt ion to cycle between its Co(II) and Co(III) oxidation states. google.com This redox cycle facilitates the decomposition of hydroperoxides that form naturally on the unsaturated fatty acid chains upon exposure to atmospheric oxygen. google.comuniversiteitleiden.nl Without a catalyst, this drying process would be impractically slow, taking days to form a stable film. mdpi.com Cobalt-based driers like this compound can shorten this period to a matter of hours. mdpi.com
Acceleration of Drying Processes and Oxidation of Drying Oils
The hardening of drying oils is an autoxidation process, where atmospheric oxygen reacts with the unsaturated fatty acid components of the oil. wikipedia.orguniversiteitleiden.nl This process involves several stages: an induction period, the formation of hydroperoxides, the decomposition of these hydroperoxides into free radicals, and subsequent polymerization or cross-linking. universiteitleiden.nl this compound, as a catalyst, primarily shortens the induction period and accelerates the decomposition of hydroperoxides. si.edu
Catalytic Effect on Cross-linking Reactions
The free radicals (alkoxyl and peroxyl) generated during the cobalt-catalyzed decomposition of hydroperoxides are the initiators of the cross-linking reactions. google.comuniversiteitleiden.nl These highly reactive species can abstract hydrogen atoms from other unsaturated fatty acid chains, propagating the radical chain reaction. universiteitleiden.nl
The polymerization and hardening of the film occur when these radicals recombine, forming stable covalent bonds—such as ether (C-O-C) and peroxy (C-O-O-C) bridges—between adjacent polymer chains. google.comresearchgate.net This process creates a durable, three-dimensional polymer network that constitutes the solid paint film. wikipedia.orggoogle.com The density of these cross-links determines the final hardness and durability of the coating. nbinno.comuniversiteitleiden.nl In resins containing conjugated fatty acids, an alternative mechanism involving the addition of radicals to the double bonds also contributes to the cross-linking network. researchgate.net
Deoxygenation Catalysis of Fatty Acids
Cobalt-based catalysts are actively researched for the deoxygenation of fatty acids, a critical process for converting biomass-derived lipids into biofuels and valuable chemicals. figshare.commdpi.com This upgrading process removes oxygen from the fatty acid molecules, typically through mechanisms like hydrodeoxygenation (HDO), decarbonylation, and decarboxylation (DCOx), to produce hydrocarbons resembling those found in fossil fuels. acs.orgcore.ac.uk
Conversion of Stearic Acid to Hydrocarbons
Stearic acid is frequently used as a model compound for saturated fatty acids found in vegetable oils and animal fats. figshare.comresearchgate.net Catalytic deoxygenation of stearic acid over cobalt-based catalysts can yield a mixture of hydrocarbons, primarily heptadecane (B57597) (C17) and octadecane (B175841) (C18), which are valuable components of green diesel. mdpi.comcsic.es
Research has demonstrated the effectiveness of various cobalt catalyst formulations. For instance, a cobalt catalyst supported on NaX zeolite achieved up to 83.7% conversion of stearic acid in a nitrogen atmosphere, yielding heptadecane as a major product. mdpi.com Another study utilizing a cobalt catalyst derived from a metal-organic framework (MOF) and supported on biochar reported a stearic acid conversion of 78.5% with a 90% selectivity towards hydrocarbon products, mainly heptadecane and heptadecene. figshare.comacs.org The specific product distribution is highly dependent on the reaction conditions and the catalyst design. mdpi.comcsic.es
| Catalyst | Support | Temperature (°C) | Atmosphere | Conversion (%) | Main Hydrocarbon Product(s) | Reference |
|---|---|---|---|---|---|---|
| Co | NaX Zeolite | 300 | N₂ | 83.7 | Heptadecane (C₁₇) | mdpi.com |
| Co/C@TSC | Biochar | 340 | N₂ | 78.5 | Heptadecane (C₁₇), Heptadecene | figshare.comacs.org |
| Co | Activated Biochar | 300 | H₂ | ~99 | Heptadecane (C₁₇) | researchgate.net |
Decarbonylation/Decarboxylation (DCOx) Mechanisms
In the absence of a high-pressure hydrogen atmosphere, the primary pathways for oxygen removal from fatty acids like stearic acid are decarbonylation and decarboxylation, collectively known as DCOx. mdpi.comacs.org
Decarboxylation involves the removal of the carboxyl group (-COOH) as carbon dioxide (CO₂), producing an alkane with one less carbon atom than the original fatty acid. For stearic acid (C₁₈H₃₆O₂), this yields heptadecane (C₁₇H₃₆). C₁₇H₃₅COOH → C₁₇H₃₆ + CO₂
Decarbonylation results in the removal of the carboxyl group as carbon monoxide (CO) and water (H₂O), also producing a C₁₇ hydrocarbon, often an alkene (heptadecene), which may be subsequently hydrogenated to heptadecane. C₁₇H₃₅COOH → C₁₇H₃₄ + CO + H₂O
Studies show that both pathways can occur simultaneously, with the selectivity being influenced by factors such as reaction temperature and the nature of the catalyst. mdpi.com For example, higher reaction temperatures can favor competing decarbonylation and decarboxylation pathways. mdpi.com The presence of cobalt is noted to favor decarboxylation activity. mdpi.com These DCOx routes are advantageous as they reduce or eliminate the need for an external hydrogen supply, which is a significant cost factor in biofuel production. researchgate.net
Catalyst Design and Support Effects (e.g., Biochar)
The efficiency and selectivity of cobalt catalysts in deoxygenation reactions are profoundly influenced by their design, including the choice of support material. figshare.comd-nb.info An effective support can enhance the dispersion of the active cobalt metal species, increase the surface area available for reaction, and improve the adsorption of reactants. figshare.commdpi.com
Biochar, a carbon-rich material derived from the pyrolysis of biomass, has emerged as a promising catalyst support. figshare.comresearchgate.net Its high surface area and porous structure are beneficial for catalyst performance. A study using a cobalt catalyst supported on biochar derived from tung shells (Co/C@TSC) found that the biochar support improved the spatial distribution of cobalt particles and enhanced reactant adsorption, thereby boosting catalytic activity in the deoxygenation of stearic acid. figshare.comacs.org The use of activated biochar has also been shown to result in higher catalytic activity compared to unactivated biochar. researchgate.net
Adhesion Promotion Mechanisms in Polymer and Rubber Formulations
This compound is a critical adhesion promoter in the rubber industry, particularly for enhancing the bond between rubber and metal reinforcements like brass-plated steel cords. google.comwindows.net The fundamental mechanism of adhesion is a chemical process that occurs at the interface between the rubber compound and the metal surface during vulcanization. allenpress.com It is widely accepted that the strong bond is achieved through the formation of an interfacial layer composed of copper and zinc sulfides. allenpress.comresearchgate.net
The cobalt ion dissociated from this compound plays a crucial catalytic role in this process. google.comfutaiguye.cn It governs the rate of the sulfidation reaction, ensuring the formation of an optimal adhesive layer. google.comfutaiguye.cn During vulcanization, sulfur present in the rubber compound reacts with the copper in the brass plating of the steel cord. google.com this compound catalyzes and controls this reaction to promote the formation of cuprous sulfide (B99878) (CuxS). google.com This cuprous sulfide layer is considered the primary adhesive structure, as it can continuously react with the double bonds in the rubber, forming strong chemical linkages (Cux-S-Sy-Rubber) via sulfur bridges. futaiguye.cn
The process must be carefully controlled, as the properties of the adhesive layer are highly dependent on its composition and thickness. colab.ws While this compound significantly improves initial adhesion, an excessive concentration can be detrimental, leading to the formation of a brittle sulfide layer that compromises the bond's durability, especially after aging. researchgate.net Studies have shown that a low loading of cobalt salts (in the range of 0.5-1 phr) enhances adhesion retention, whereas high loading (2 phr) can lead to excessive growth of the interphase layer and reduced adhesion performance under humid conditions. researchgate.net
Formation of Copper Sulfide at Rubber-Brass Interfaces
The adhesion between rubber and brass-coated steel cord is contingent upon a chemical reaction at their interface during the heat-induced vulcanization process. kiche.or.kr This reaction involves sulfur from the rubber compound and copper from the brass plating, resulting in the in-situ formation of a non-stoichiometric copper sulfide (CuxS) layer. allenpress.comcolab.ws This CuxS layer is not uniform and its composition can evolve during vulcanization, changing from copper-rich sulfides (approaching Cu₂S) to less copper-rich forms like CuS with prolonged reaction times. researchgate.netcolab.ws
This compound acts as a catalyst to control the generation of this copper sulfide layer. google.com The divalent cobalt ion facilitates the formation of the "active" cuprous sulfide (CuxS, where x is close to 2), which is the chemical species that forms the adhesive bond with the polymer chains. futaiguye.cn This active sulfide can diffuse to the interface and form chemical bonds with the rubber. futaiguye.cn However, if the reaction proceeds too quickly or too far, this active sulfide can be converted into cupric sulfide (CuS), which is non-active and does not contribute to adhesion. futaiguye.cn
Therefore, the role of this compound is to manage the kinetics of the sulfidation reaction. It helps to generate a sufficient amount of the desirable cuprous sulfide at a rate that is synergistic with the rubber vulcanization reaction. google.comfutaiguye.cn The presence of cobalt ensures the growth of a stable and effective copper sulfide layer, which is fundamental to achieving strong and durable rubber-to-metal adhesion. umicore.com Research using X-ray photoelectron spectroscopy (XPS) has confirmed that the interface exhibiting strong adhesion is predominantly composed of copper sulfides, proving that chemical interaction through the formation of C–S covalent bonds plays a crucial role alongside mechanical interlocking. researchgate.net
Comparative Catalytic Efficiencies with other Metal Carboxylates
This compound is one of several metal carboxylates used as adhesion promoters in the rubber industry, with its performance often compared against other cobalt salts and carboxylates of other metals. windows.netumicore.com The primary function of these additives is to deliver a metal ion that catalyzes the sulfidation reaction at the rubber-metal interface. epa.gov
When compared to stearates of other transition metals, like iron (Fe) and manganese (Mn), this compound is often favored for adhesion promotion in tires. researchgate.net However, in other catalytic applications, such as promoting the oxidation of polyethylene for biodegradability, the catalytic efficiency varies. In one study, the order of efficiency for photo-degradation of LDPE was found to be Cobalt > Manganese > Iron. researchgate.net
The following tables provide a comparative overview of this compound and other metal carboxylates used in similar applications.
Table 1: Comparison of Cobalt-Based Adhesion Promoters This table is interactive. Click on the headers to sort the data.
| Compound | Typical Cobalt Content (%) | Key Features/Advantages | Primary Application |
|---|---|---|---|
| This compound | 9.3 - 9.5% umicore.com | Popular, effective bonding agent for general use. windows.net | Adhesion promotion in steel cord tires, hoses, and conveyors. windows.net |
| Cobalt Naphthenate | 10 - 11% futaiguye.cn | Widely used, available in solid or liquid form. windows.netfutaiguye.cn | Bonding agent in steel wire radial tires and conveyor belts. windows.net |
| Cobalt Neodecanoate | 20.5% umicore.com | Higher cobalt content. umicore.com | Adhesion promotion in rubber applications. umicore.com |
| Cobalt Boro-Acylate | 22.5% umicore.com | Superior performance under heat, oxygen, and moisture aging; improved corrosion resistance. windows.net | Adhesion promotion in radial tires under harsh conditions. windows.net |
| Cobalt Propionate | Not specified | Provides lower heat build-up and higher modulus compared to other cobalt salts. epo.org | Adhesion promotion in rubber skim stocks for tires. epo.org |
| Cobalt(II) Acetylacetonate | Not specified | Enhances adhesion while also mitigating oxidation-related deterioration. windows.net | Improved bonding process between metal and rubber. windows.net |
Table 2: Comparative Catalytic Activity of Metal Stearates in Polymer Oxidation This table is interactive. Click on the headers to sort the data.
| Metal Stearate | Catalytic Role | Observed Efficiency Ranking (for LDPE degradation) | Reference |
|---|---|---|---|
| This compound | Pro-oxidant additive | 1st (Most effective) | researchgate.net |
| Manganese Stearate | Pro-oxidant additive | 3rd (Least effective) | researchgate.net |
| Iron Stearate | Pro-oxidant additive | 2nd | researchgate.net |
Impact on Polymer Degradation and Stabilization
Pro-oxidant Activity in Polyolefins (e.g., Polyethylene (B3416737), Polypropylene)
Cobalt stearate (B1226849) is a well-documented pro-oxidant for polyolefins like polyethylene (PE) and polypropylene (B1209903) (PP). researchgate.netresearchgate.net Its presence, even in small concentrations, can significantly accelerate the degradation of these polymers, which are otherwise known for their environmental persistence. expresspolymlett.com This pro-oxidant effect is leveraged in the production of so-called "oxo-degradable" plastics, designed to break down more rapidly after their intended service life. royalsocietypublishing.org The mechanism of action involves the catalytic promotion of oxidation reactions, leading to chain scission and a reduction in the polymer's molecular weight. core.ac.uk
Cobalt stearate is highly effective in accelerating the photo-oxidative degradation of polyolefins when exposed to ultraviolet (UV) radiation. researchgate.netcapes.gov.br The metallic salt acts as a photo-initiator, promoting the formation of free radicals within the polymer matrix upon exposure to light. researchgate.netresearchgate.net This process is particularly effective with UV-B light, where studies on low-density polyethylene (LDPE) have shown that the presence of this compound leads to a rapid increase in degradation products. capes.gov.br The degradation process is dominated by the formation of carbonyl and vinyl species within the polymer structure. capes.gov.br Research has indicated that the pro-oxidant effect of this compound in photo-oxidation is more pronounced than that of other metal stearates like iron stearate. royalsocietypublishing.org However, the combination of this compound with other compounds, such as benzil (B1666583), can sometimes have a retarding effect on the photodegradation rate compared to this compound alone. researchgate.netcapes.gov.br
In the presence of heat and oxygen, this compound significantly enhances the thermo-oxidative degradation of polyolefins. expresspolymlett.comcapes.gov.br It catalyzes oxidation reactions that lead to the cleavage of polymer chains, a process known as chain scission. core.ac.uk Studies on LDPE have demonstrated that the lifetime of the polymer decreases dramatically with an increasing concentration of this compound when subjected to thermal aging. capes.gov.brdoaj.org This pro-oxidative nature is evident even at moderately elevated temperatures, such as 70°C and 100°C. expresspolymlett.comcapes.gov.brdoaj.org The degradation process in the presence of this compound often occurs in multiple stages, as revealed by thermogravimetric analysis (TGA). capes.gov.brdoaj.org The activation energy required for the decomposition of the polymer is lowered in the presence of this compound, indicating that it provides an alternative degradation pathway. researchgate.net
A primary consequence of the pro-oxidant activity of this compound is a significant reduction in the molecular weight of the polymer. expresspolymlett.comcore.ac.uk This is a direct result of the chain scission processes it promotes. core.ac.uk The breakdown of the long polymer chains leads to a loss of mechanical integrity, making the material brittle. capes.gov.brresearchgate.net
The extent of oxidative degradation in polyolefins is commonly monitored by measuring the Carbonyl Index (CI). expresspolymlett.comscispace.com The CI quantifies the formation of carbonyl groups (C=O) within the polymer, which are a key product of oxidation. scispace.commdpi.com Studies have consistently shown that the presence of this compound leads to a much more rapid and significant increase in the carbonyl index during both photo- and thermo-oxidative degradation compared to the neat polymer. researchgate.netexpresspolymlett.comresearchgate.net This increase in carbonyl groups is a clear indicator of the accelerated degradation facilitated by the cobalt salt.
Table 1: Effect of this compound on Thermo-oxidative Degradation of LDPE This table is interactive. Click on the headers to sort the data.
| Parameter | Condition | Observation | Reference |
|---|---|---|---|
| Lifetime (Time for 5% mass loss) | Increased this compound concentration | Decreased dramatically | capes.gov.brdoaj.org |
| Carbonyl Index (CI) | Thermal exposure at 100°C | Significant increase with this compound | expresspolymlett.com |
| Molecular Weight | Thermal exposure | Drastic decrease | expresspolymlett.com |
| Activation Energy of Decomposition | Increased this compound concentration | Decreased | researchgate.net |
Role in Thermal Stability of Polyvinyl Chloride (PVC)
The role of this compound in the thermal stability of polyvinyl chloride (PVC) is multifaceted and differs significantly from its role in polyolefins. While metal soaps are commonly used as thermal stabilizers for PVC, this compound can exhibit both stabilizing and destabilizing effects. iyte.edu.trresearchgate.netunn.edu.ng
The primary degradation pathway for PVC at elevated temperatures is dehydrochlorination, the elimination of hydrogen chloride (HCl) from the polymer backbone. researchgate.net This process is autocatalytic, meaning the released HCl can accelerate further degradation. gatech.edu Metal soaps like this compound can intervene in this process.
Initially, this compound can act as a stabilizer by reacting with and scavenging the released HCl. iyte.edu.tr This reaction forms stearic acid and cobalt chloride, preventing the autocatalytic cycle. iyte.edu.tr The carboxylate group of the stearate can also substitute labile chlorine atoms on the PVC chain, which are often at defect sites and act as initiation points for degradation, thus forming a more stable ester linkage and inhibiting the initiation of dehydrochlorination. iyte.edu.trresearchgate.netgatech.edu Studies have shown that this compound can be effective in extending the induction time of PVC dehydrochlorination at temperatures like 140°C and 160°C. iyte.edu.triyte.edu.tr
Table 2: Effect of Metal Stearates on PVC Dehydrochlorination This table is interactive. Click on the headers to sort the data.
| PVC Sample | Activation Energy (kJ/mol) | Reference |
|---|---|---|
| Blank PVC | 175 | iyte.edu.triyte.edu.tr |
| PVC with this compound | 105 | iyte.edu.triyte.edu.tr |
| PVC with Magnesium Stearate | 114 | iyte.edu.triyte.edu.tr |
| PVC with Copper Stearate | 107 | iyte.edu.triyte.edu.tr |
Influence on Induction Time and Activation Energy of Decomposition
This compound acts as a pro-oxidant, significantly influencing the thermal stability and decomposition kinetics of polymers such as low-density polyethylene (LDPE) and poly(vinyl chloride) (PVC). Its presence can dramatically shorten the lifetime of polymers by accelerating degradation processes. researchgate.netcapes.gov.br
Studies using non-isothermal thermogravimetric analysis (TGA) on LDPE have shown that the lifetime of the polymer decreases substantially with an increasing concentration of this compound. researchgate.net For instance, the estimated lifetime (defined as the time for 5% mass loss) of LDPE in a nitrogen atmosphere was found to decrease significantly, highlighting the pro-oxidative nature of this compound. researchgate.netcapes.gov.br The formation of intermediate products during the processing of polyethylene in the presence of this compound may require lower activation energy, leading to decomposition at earlier stages. researchgate.net
The activation energy (Ea) of decomposition, a key parameter in degradation kinetics, is also affected. For LDPE, the apparent activation energy for decomposition has been calculated using methods like the Flynn–Wall-Ozawa iso-conversion technique. researchgate.netcapes.gov.br In the case of PVC dehydrochlorination, this compound was found to be effective in extending the induction time at temperatures of 140°C and 160°C. However, it also lowered the activation energy required for the dehydrochlorination process, accelerating the degradation once initiated. The activation energy for a blank PVC sample was 175 kJ/mol, which decreased to 105 kJ/mol for a PVC sample containing this compound. iyte.edu.tr
Table 1: Effect of Metal Stearates on Activation Energy of PVC Dehydrochlorination
| PVC Sample | Activation Energy (kJ/mol) |
|---|---|
| Blank PVC | 175 |
| PVC with Magnesium Stearate | 114 |
| PVC with this compound | 105 |
| PVC with Copper Stearate | 107 |
Data sourced from reference iyte.edu.tr.
Strategies for Enhancing Polymer Degradability (e.g., Oxo-biodegradation)
This compound is a key component in strategies designed to enhance the degradability of conventional polymers, particularly through oxo-biodegradation. google.combiosphereplastic.com Oxo-biodegradable plastics are conventional polymers, like polyethylene, that include pro-oxidant additives to accelerate their degradation. bioplastics.org.au The process involves an initial abiotic phase of oxidation, triggered by factors like heat or UV light, which breaks down the polymer chains. This fragmentation reduces the molecular weight of the polymer, making it susceptible to a subsequent phase of biotic degradation by microorganisms. google.combioplastics.org.au
As a pro-oxidant additive, this compound functions primarily as a thermo-oxidation inducer. google.comaip.org Its catalytic properties are activated by heat, which initiates an auto-oxidation process within the polymer matrix. aip.org This leads to the breaking of polymer chains and the formation of lower molecular weight fragments containing oxygenated functional groups like carbonyls. google.comaip.org Research on high-density polyethylene (HDPE) has demonstrated that this compound is particularly effective at initiating oxidative degradation when triggered by heat as opposed to UV light. aip.orgresearchgate.net In one study, HDPE films with 0.2% this compound showed a maximum weight decrease of 23% after heating at 75°C for 10 days followed by biodegradation, compared to only a 0.69% decrease for the same film irradiated with UV light for the same duration. aip.orgresearchgate.net
Synergistic Effects with other Additives
The pro-degradant effect of this compound can be enhanced when used in combination with other additives, a phenomenon known as synergism. The combination of different metal stearates can lead to a more pronounced acceleration of polymer degradation than any single additive could achieve alone.
A notable synergistic effect has been observed between iron stearate and this compound. mdpi.com When combined at the same concentration in polyethylene and subjected to accelerated thermal and photo-oxidation, they significantly enhance the degradation of the polymer. mdpi.com This synergistic effect was found to be more prominent during thermal degradation compared to UV-induced degradation. mdpi.com Similarly, an accelerated oxidation rate was observed in low-density polyethylene (LDPE) formulations that contained a combination of benzil and this compound. researchgate.net
The choice of metal complex can be tailored to target specific degradation pathways. While iron stearate is recognized as a potent photo-oxidation aid, manganese and cobalt stearates are more effective as thermo-oxidation inducers. google.comresearchgate.net This allows for the formulation of additive packages that can control the polymer's degradation profile under various environmental conditions.
Development of UV-Durable Superhydrophobic Films Utilizing this compound
While this compound can promote degradation, it can also be utilized in formulations to create highly durable materials. A prime example is its use in the development of ultraviolet (UV)-durable superhydrophobic films. nih.govacs.orgnih.gov These advanced coatings are fabricated by embedding nanoparticles, such as titanium dioxide (TiO₂), coated with this compound into a hydrophobic polymer matrix like polymethylhydrosiloxane (B1170920) (PMHS). nih.govnih.govresearchgate.net
The resulting nanocomposite films exhibit exceptional water repellency, with water contact angles (WCA) around 160°, classifying them as superhydrophobic. nih.govacs.org Crucially, these films maintain their superhydrophobic properties even after prolonged exposure to UV radiation. In contrast to superhydrophobic films made with uncoated TiO₂ nanoparticles, which quickly lose their water repellency under UV light, the films incorporating this compound-coated TiO₂ nanoparticles showed a nearly constant WCA for over a month of continuous UV irradiation. nih.govacs.orgnih.gov
UV Durability Mechanism in Nanocomposite Systems
The remarkable UV durability of these superhydrophobic films stems from the specific design of the nanocomposite system. nih.govnih.gov Titanium dioxide is a well-known photocatalyst; when exposed to UV radiation, it generates highly reactive species that can degrade the surrounding polymer matrix, leading to a loss of hydrophobicity. nih.govacs.org
In the PMHS/TiO₂@CoSA system, the this compound (CoSA) forms a core-shell structure around the TiO₂ nanoparticles. nih.govnih.govacs.org This shell serves two critical functions. Firstly, the long hydrocarbon chains of the stearate molecules impart hydrophobicity to the nanoparticle surface. nih.govacs.org Secondly, and more importantly for durability, the this compound shell confines the photocatalytic activity of the TiO₂ core. nih.govacs.orgnih.govacs.org By acting as a barrier, the CoSA layer prevents the reactive species generated on the TiO₂ surface from reaching and degrading the surrounding PMHS polymer matrix. This mechanism effectively preserves the integrity of the film and its superhydrophobic properties despite intense and prolonged UV exposure. nih.govfigshare.com
Environmental Fate and Biodegradation Studies
Mobility and Persistence in Environmental Compartments
Cobalt stearate (B1226849) is a metallic soap with moderate water solubility and a negligible vapor pressure. epa.gov In aquatic environments, it dissociates into the cobalt cation and stearic acid (or its conjugate base, stearate). epa.gov This dissociation is a key factor governing its environmental fate. The environmental distribution of cobalt stearate and its dissociation products will be influenced by the properties of these individual components.
Given its salt nature, volatilization of this compound is considered negligible, meaning it is not expected to be found in the atmosphere in a vapor phase. epa.gov Therefore, atmospheric photooxidation is not a significant degradation pathway for the compound as a whole, although the dissociated stearic acid component can undergo photodegradation. epa.gov
Table 1: Environmental Fate Characteristics of this compound and its Dissociation Products
| Property | This compound | Stearate (Stearic Acid) | Cobalt (II) ion |
| Water Solubility | Moderate epa.gov, Insoluble thermofisher.comfishersci.sewikipedia.org | 0.568 mg/L at 25 °C nih.gov | High (as soluble salts) oecd.org |
| Vapor Pressure | Negligible epa.gov | Low | Not applicable |
| Mobility in Soil | Low epa.gov | Low, adsorbs to soil and sediment nih.gov | Higher under acidic conditions canada.ca |
| Persistence | Low epa.gov | Low, readily biodegradable epa.gov | Infinitely persistent canada.ca |
Biodegradation Pathways and Rates of Stearate Components
The biodegradation of this compound is primarily driven by the breakdown of its stearate component. epa.gov Stearic acid, a saturated fatty acid, is considered to be readily biodegradable. epa.gov In a standard test (OECD 301F), stearic acid showed 77% degradation after 28 days. epa.gov Another aerobic screening test indicated 95% degradation of stearic acid in 21 days using a sewage inoculum. nih.gov
The primary pathway for the anaerobic biodegradation of saturated fatty acids like stearic acid is β-oxidation. rnasinc.com This process involves the sequential shortening of the fatty acid chain, producing acetate (B1210297), which can then be converted to methane. rnasinc.com Studies have shown that under anaerobic conditions, the degradation of stearic acid can be slow, and it may not lead to the accumulation of long-chain fatty acid by-products. rnasinc.com In one study, stearic acid degradation was observed to be slower compared to the unsaturated oleic acid, with no significant accumulation of intermediate fatty acids. rnasinc.com The rate of biodegradation can be influenced by factors such as temperature, with studies showing half-lives for stearic acid degradation ranging from 3.75 to 10.7 days at temperatures between 20 and 30 °C. nih.gov
It is important to note that while the stearate component is biodegradable, the cobalt ion is a metal and does not biodegrade. epa.gov
Dissociation and Environmental Characteristics of Degradation Products
In the environment, particularly in water, this compound dissociates into its constituent parts: the cobalt(II) cation (Co²⁺) and the stearate anion (the conjugate base of stearic acid). epa.govepa.gov The environmental characteristics of these degradation products determine the subsequent environmental impact.
Cobalt (II) ion (Co²⁺): Cobalt is an element and, as such, is infinitely persistent in the environment, though its bioavailability and toxicity can change. canada.cacanada.ca It does not undergo biodegradation or photodegradation. epa.gov The mobility and bioavailability of cobalt in aquatic and terrestrial systems are influenced by factors like pH and the presence of dissolved organic carbon. canada.caoecd.org While cobalt is an essential micronutrient for some organisms (as part of vitamin B12), elevated concentrations can be toxic. oecd.org
Stearic Acid (C₁₈H₃₆O₂): Stearic acid is a long-chain saturated fatty acid. It has low water solubility and is readily biodegradable. nih.gov In the environment, it is expected to partition to soil and sediment. nih.gov The degradation of stearic acid proceeds via pathways like β-oxidation, ultimately breaking it down into smaller molecules like acetate, and eventually carbon dioxide and water under aerobic conditions. nih.govrnasinc.com The thermal decomposition of stearic acid begins at temperatures around 160-220°C, breaking down into smaller hydrocarbon radicals. researchgate.net
The dissociation constant (pKa) for this compound has been determined to be 7.50, which indicates that its dissociation and the subsequent fate of its products are key to understanding its environmental behavior. epa.gov
Eco-toxicological Assessment of Degradation Intermediates
The ecotoxicological profile of this compound is largely determined by its degradation products, the cobalt(II) ion and stearic acid.
Cobalt (II) ion: The aquatic toxicity of cobalt is well-documented and is influenced by water chemistry, such as hardness (calcium and magnesium content), pH, and dissolved organic carbon. oecd.org Toxicity generally decreases as water hardness increases. oecd.org Acute toxicity values (LC50/EC50) for cobalt vary widely among species. For instance, a 48-hour EC50 for Daphnia magna (a water flea) has been reported as 1.52 mg Co/L. epa.gov For algae, a 96-hour EC50 for Chlorella vulgaris was 0.52 mg/L. epa.gov Chronic toxicity values are lower, with a 10% effect concentration (EC10) for the duckweed Lemna minor reported at 4.9 µg Co/L. researchgate.net
Stearic Acid: Stearic acid generally exhibits low aquatic toxicity. epa.gov For fish, the toxicity is considered low. epa.gov Data for the structurally similar tall oil fatty acid, which contains oleic and other fatty acids, shows a 96-hour LL50 for fathead minnow of >1000 mg/L and a 48-hour LL50 for Daphnia magna of >1000 mg/L, indicating low toxicity at high concentrations. epa.gov
Some studies have investigated the ecotoxicity of materials containing this compound as a pro-oxidant additive to enhance plastic degradation. These studies have reported that the degradation intermediates from polypropylene (B1209903) films containing this compound were found to be non-toxic in microbial, plant growth, and earthworm acute toxicity tests. researchgate.netresearchgate.net
Table 2: Aquatic Toxicity of this compound Degradation Intermediates
| Organism | Substance | Endpoint | Value | Reference |
| Rainbow Trout (Oncorhynchus mykiss) | Cobalt chloride | 96 h LC50 | 1.4 mg Co/L | epa.gov |
| Fathead Minnow (Pimephales promelas) | Tall oil fatty acid | 96 h LL50 | >1000 mg/L | epa.gov |
| Daphnia magna | Cobalt chloride | 48 h EC50 | 1.52 mg/L | epa.gov |
| Daphnia magna | Tall oil fatty acid | 48 h LL50 | >1000 mg/L | epa.gov |
| Green Algae (Chlorella vulgaris) | Cobalt chloride | 96 h EC50 | 0.52 mg/L | epa.gov |
| Green Algae (Selenastrum capricornutum) | Tall oil fatty acid | 72 h EL50 | 854 mg/L | epa.gov |
| Duckweed (Lemna minor) | Cobalt | Chronic EC10 | 4.9 µg/L | researchgate.net |
Advanced Research Directions and Future Perspectives
Rational Design of Next-Generation Cobalt Stearate (B1226849) Derivatives
The rational design of new cobalt stearate derivatives is a key area of future research, aiming to create molecules with tailored properties for specific applications. This approach moves beyond traditional synthesis methods by employing predictive models to guide the creation of new chemical structures. Techniques such as the quantitative structure-activity relationship (QSAR) method, particularly 3D-QSAR, are valuable predictive tools for designing new bioactive agents and catalysts. nih.gov By establishing a correlation between the chemical structure and the desired properties, researchers can systematically modify the stearate ligand or the cobalt center to enhance performance.
Future research will likely focus on:
Ligand Modification: Introducing functional groups onto the stearate backbone to alter the compound's solubility, thermal stability, or catalytic activity.
Mixed-Ligand Systems: Incorporating other carboxylates or ligands alongside stearate to create heteroleptic complexes with unique electronic and steric properties.
Supramolecular Assemblies: Designing derivatives that can self-assemble into well-defined nanostructures, opening possibilities in materials science and nanotechnology.
These rationally designed derivatives could lead to catalysts with higher selectivity, polymers with improved mechanical properties, and materials with novel electronic or magnetic functions.
Exploration of Novel Catalytic Transformations Beyond Current Applications
While this compound is a known catalyst, its full potential in organic synthesis and industrial chemistry remains largely untapped. Modern advancements in cobalt catalysis have revealed its ability to mediate a wide range of chemical transformations, many of which were previously thought to be exclusive to precious metals. mdpi.com Future research will explore the use of this compound and its derivatives in novel catalytic cycles.
Promising areas for exploration include:
C-H Activation: Developing this compound-based catalysts for the direct functionalization of carbon-hydrogen bonds, a key goal in green chemistry for creating complex molecules more efficiently.
Hydrogenation and Dehydrogenation: Investigating its role in enantioselective hydrogenation reactions, which are crucial for the pharmaceutical and fine chemical industries. researchgate.net
CO2 Utilization: Designing catalytic systems where this compound contributes to the conversion of carbon dioxide into valuable chemicals and fuels, addressing critical environmental concerns. mdpi.commdpi.com
Polymerization Catalysis: Exploring its use as a catalyst or co-catalyst in polymerization reactions to control polymer architecture and properties.
The following table summarizes potential novel catalytic applications for this compound derivatives:
| Catalytic Transformation | Potential Application Area | Research Goal |
| Asymmetric Hydrogenation | Pharmaceuticals, Agrochemicals | Synthesis of chiral molecules with high enantioselectivity. researchgate.net |
| C-H Functionalization | Fine Chemicals, Materials Science | Direct and selective formation of C-C and C-X bonds. |
| CO2 Reduction | Green Chemistry, Energy | Conversion of CO2 into methanol, hydrocarbons, or other value-added products. mdpi.commdpi.com |
| Cross-Coupling Reactions | Organic Synthesis | Formation of carbon-carbon bonds with high efficiency and selectivity. mdpi.com |
Integration into Sustainable Materials Science for Enhanced Functionality
The principles of sustainable materials science and the circular economy are guiding the development of next-generation materials. nih.gov Cobalt, as a critical element, is a focus of research aimed at creating materials that are less hazardous, demand fewer resources, and allow for efficient recycling. wise-materials.org this compound can be integrated into sustainable materials to enhance their functionality.
Future research directions include:
Bio-based Polymers: Incorporating this compound into bioplastics and other renewable polymers to improve their thermal stability, biodegradability, or to impart catalytic activity for self-healing or degradation.
Smart Coatings: Developing coatings where this compound acts as a built-in corrosion inhibitor or a sensor that changes color in response to environmental stimuli.
Recyclable Composites: Using this compound as a catalyst to facilitate the depolymerization of plastics, enabling a circular economy for polymeric materials. This aligns with the broader goal of designing materials and processes for efficient recycling. wise-materials.org
Computational Chemistry Approaches for Mechanistic Insights and Material Design
Computational chemistry has become an indispensable tool for understanding reaction mechanisms and designing new materials. nih.govsaudijournals.com These approaches allow researchers to model the behavior of molecules at the atomic level, providing insights that are often difficult to obtain through experiments alone. For this compound, computational methods can accelerate the discovery of new applications and the design of improved derivatives.
Key computational approaches include:
Density Functional Theory (DFT): Used to investigate the electronic structure of this compound, predict its reactivity, and elucidate catalytic mechanisms. saudijournals.com DFT can help identify active sites and reaction pathways for novel transformations. saudijournals.com
Molecular Dynamics (MD) Simulations: Simulating the behavior of this compound in different environments, such as in a polymer matrix or a solvent, to understand its interactions and influence on material properties. saudijournals.com
High-Throughput Screening: Employing computational methods to rapidly screen large libraries of potential this compound derivatives for desired properties, accelerating the design process. wise-materials.org
These computational tools will be crucial for understanding the processing-structure-property relationships that are essential for optimizing material chemistry and performance. nist.gov Theoretical studies can provide significant insights for the design of novel chemical reactions and materials. rsc.org
Emerging Applications and Interdisciplinary Research Opportunities
The unique properties of this compound position it at the intersection of several scientific disciplines, creating opportunities for innovative and interdisciplinary research.
Emerging application areas include:
Nanomaterial Synthesis: As a precursor for the synthesis of cobalt oxide (Co3O4) nanoparticles with controlled size and morphology. semanticscholar.org These nanoparticles have applications in energy storage (batteries and supercapacitors), catalysis, and magnetic materials.
Advanced Electronics: Exploring the use of this compound in the fabrication of thin films for electronic devices, leveraging its potential semiconducting or magnetic properties.
Biomedical Applications: Investigating rationally designed, functionalized this compound derivatives for roles in drug delivery or as contrast agents in medical imaging, although this requires extensive and careful study.
Environmental Remediation: Developing this compound-based catalysts for the degradation of persistent organic pollutants in water and soil. nih.gov
These future directions highlight the vast potential of this compound beyond its current uses. Through a combination of rational design, exploration of novel catalysis, integration into sustainable materials, and the application of powerful computational tools, research into this compound is poised to contribute to significant scientific and technological advancements.
Q & A
Q. How can researchers ensure reproducibility when documenting this compound synthesis and testing protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
